
2,3,6-Trichloro-5-(trifluoromethyl)pyridine
Overview
Description
2,3,6-Trichloro-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6HCl3F3N It is a chlorinated and fluorinated derivative of pyridine, characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method is the direct chlorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to substitute chlorine atoms with hydroxyl groups.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products such as 2,3,6-trichloro-5-hydroxypyridine can be formed.
Oxidation Reactions: Oxidized derivatives of the compound can be obtained.
Scientific Research Applications
Scientific Research Applications
1. Agrochemical Synthesis
2,3,6-Trichloro-5-(trifluoromethyl)pyridine serves as an intermediate in the synthesis of various agrochemicals. It is particularly noted for its role in the development of pesticides and herbicides due to its effectiveness in pest and weed control. The trifluoromethyl group enhances the compound's biological activity and stability, making it a valuable component in formulations designed for agricultural use .
2. Pharmaceutical Development
Research is ongoing to explore the potential of this compound as a precursor for drug development. Its unique structural features allow for interactions with biological targets, which may lead to new therapeutic agents. Notably, derivatives of this compound are being evaluated for their efficacy against various diseases .
3. Biological Activity
The compound has demonstrated diverse biological activities, including antimicrobial properties. Studies indicate that it can inhibit the growth of several bacterial strains, such as:
Bacterial Strain | Inhibition Activity |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Moderate |
The presence of halogens enhances its interaction with bacterial cell membranes, contributing to its antimicrobial efficacy .
Case Studies
Case Study 1: Synthesis of Fluazinam
Fluazinam is a potent fungicide synthesized using this compound as a building block. Research shows that this compound exhibits higher fungicidal activity compared to other derivatives due to its trifluoromethyl substitution . The synthesis process involves condensation reactions that leverage the unique properties of the pyridine derivative.
Case Study 2: Antimicrobial Efficacy
A series of studies were conducted to evaluate the antimicrobial properties of this compound and its derivatives. Results indicated significant inhibition against various pathogens, supporting its potential use in developing new antimicrobial agents . The mechanism of action was linked to its electrophilic nature, facilitating nucleophilic attack by microbial enzymes.
Mechanism of Action
The mechanism of action of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biological molecules. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 2,3,5,6-Tetrachloropyridine
- 2,3,5,6-Tetrachloropyridin-4-amine
- 2,3,6-Trichloropyridin-4-amine
- 2,3,6-Trichloro-5-(chloromethyl)pyridine
- 2,3,6-Trichloro-4-(trifluoromethyl)pyridine
Comparison: 2,3,6-Trichloro-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for specific industrial and research applications .
Biological Activity
2,3,6-Trichloro-5-(trifluoromethyl)pyridine (TFMP) is a halogenated pyridine derivative known for its diverse biological activities. This compound, characterized by three chlorine atoms and a trifluoromethyl group, has been studied extensively for its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of TFMP, summarizing key research findings, mechanisms of action, and applications.
- Molecular Formula : C6HCl3F3N
- Physical State : Colorless to pale yellow liquid or solid
- Solubility : Soluble in organic solvents such as acetonitrile and dimethyl sulfoxide
The biological activity of TFMP primarily arises from its ability to interact with various molecular targets. The trifluoromethyl group enhances binding affinity to these targets, which may include enzymes and receptors involved in critical biochemical pathways. The presence of chlorine atoms increases the electrophilic character of the compound, facilitating nucleophilic substitutions that are vital for its biological effects.
Antimicrobial Activity
TFMP and its derivatives have demonstrated significant antimicrobial properties. Studies indicate that halogenated pyridines can inhibit the growth of various bacterial strains:
Bacterial Strain | Inhibition Activity |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Moderate |
Research shows that the antimicrobial efficacy is influenced by the compound's structural features, particularly the presence of halogens which enhance interaction with bacterial cell membranes .
Herbicidal Activity
TFMP has been evaluated for its herbicidal properties, making it a candidate for agricultural applications. Its mechanism involves disrupting metabolic processes in target plants, leading to growth inhibition. The trifluoromethyl group is believed to play a crucial role in enhancing herbicidal potency by increasing lipophilicity and facilitating absorption into plant tissues.
Anticancer Potential
Emerging studies suggest that TFMP derivatives may exhibit anticancer activity. Specific derivatives have shown cytotoxic effects against various cancer cell lines:
Cell Line | IC50 Value (µM) | Activity Level |
---|---|---|
A-431 | <10 | Highly Active |
Jurkat | <20 | Moderately Active |
HT29 | <15 | Active |
The structure-activity relationship (SAR) analysis indicates that modifications to the pyridine ring can significantly alter anticancer efficacy, with certain substituents enhancing cytotoxicity .
Study on Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial activity of various pyridine derivatives, including TFMP. Results indicated that TFMP exhibited strong inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The study highlighted the importance of halogen substitution in enhancing antimicrobial properties .
Research on Herbicidal Action
Another research project investigated the herbicidal effects of TFMP on common agricultural weeds. It was found that TFMP effectively inhibited weed growth at low concentrations, suggesting its potential as a selective herbicide without harming crop species.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,3,6-Trichloro-5-(trifluoromethyl)pyridine, and what reaction conditions are critical for optimal yields?
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR : Identifies C-Cl (600–800 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching vibrations .
- NMR : ¹⁹F NMR detects the trifluoromethyl group (δ ≈ -60 ppm), while ¹H/¹³C NMR resolves aromatic protons and carbons .
- X-ray crystallography : Reveals orthorhombic crystal symmetry (space group Pbcm) with unit cell dimensions a = 8.31 Å, b = 17.02 Å, c = 7.32 Å .
Q. What are the key applications of this compound in agrochemical research?
Methodological Answer: The compound serves as a precursor for herbicides and insecticides. Its trifluoromethyl group enhances bioavailability and resistance to metabolic degradation, making it valuable in designing crop-protection agents . For example, derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine are intermediates in commercial fungicides .
Advanced Research Questions
Q. How can regioselective functionalization challenges be addressed during the synthesis of derivatives?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., density-functional theory) predict reactive sites by analyzing electron density and local kinetic energy . Experimentally, directing groups (e.g., azetidine in 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) can guide functionalization to specific positions . Metalation strategies using organometallic reagents (e.g., LDA or Grignard) further enable selective substitutions .
Q. What computational methods optimize reaction conditions for synthesizing this compound?
Methodological Answer: Density-functional theory (DFT) models, such as the Colle-Salvetti correlation-energy functional, simulate reaction pathways to identify transition states and activation energies . For example, DFT can optimize chlorine radical formation under UV light or predict the catalytic role of WCl₆ in reducing energy barriers for chlorination .
Properties
IUPAC Name |
2,3,6-trichloro-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F3N/c7-3-1-2(6(10,11)12)4(8)13-5(3)9/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNBCPFIEDYDFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375298 | |
Record name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80289-91-4 | |
Record name | 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trichloro-5-trifluoromethylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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